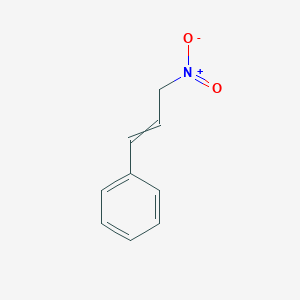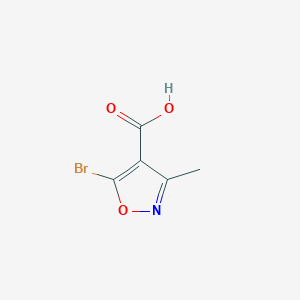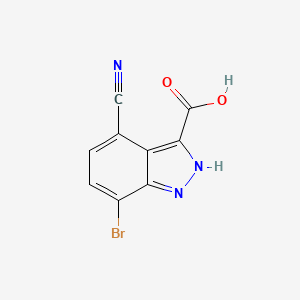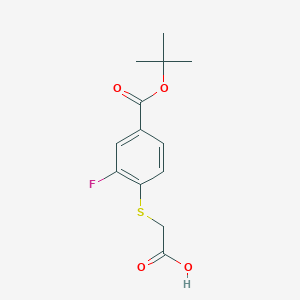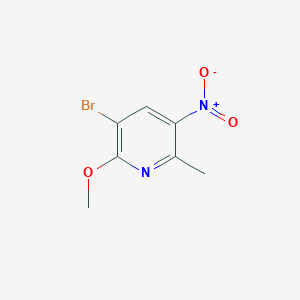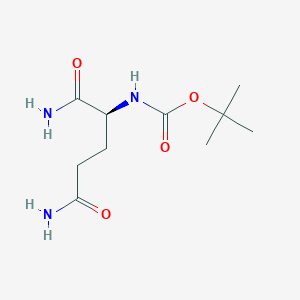
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, two amino groups, and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of (S)-tert-butyl 2-aminopentanoate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- (S)-tert-Butyl 2-aminopentanoate
Uniqueness
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the amino and carbamate groups enable versatile reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H19N3O4 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(16)13-6(8(12)15)4-5-7(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H2,12,15)(H,13,16)/t6-/m0/s1 |
Clave InChI |
PBSXSUBRKKDHPQ-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)

